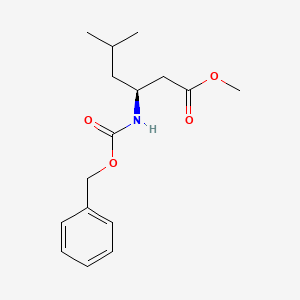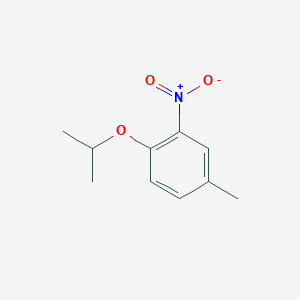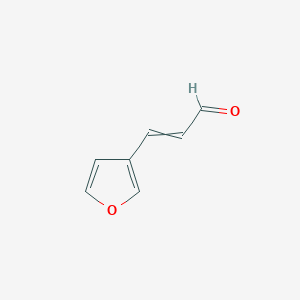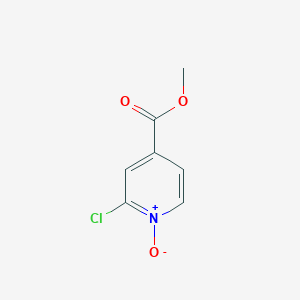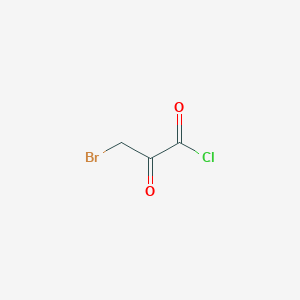
3-Bromo-2-oxopropanoyl chloride
Übersicht
Beschreibung
3-Bromo-2-oxopropanoyl chloride is a chemical compound with the CAS Number: 75261-25-5 . It has a molecular weight of 185.4 and its linear formula is C3 H2 Br Cl O2 .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-oxopropanoyl chloride is 1S/C3H2BrClO2/c4-1-2(6)3(5)7/h1H2 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Facile Synthesis of Halogenated Compounds : The use of 3-Bromo-2-oxopropanoyl chloride is demonstrated in the synthesis of various halogenated compounds. For example, a scalable synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of phenylboronic acid derivatives is facilitated by similar compounds (Szumigala et al., 2004).
Mechanistic Study in Organic Reactions : Research shows the utility of 3-Bromo-2-oxopropanoyl chloride in studying reaction mechanisms. An example is its role in the ionization and elimination processes in organic chemistry, providing insights into reaction kinetics and pathways (Fleury et al., 1981).
Synthesis of Antimicrobial Compounds : 3-Bromo-2-oxopropanoyl chloride is involved in the formation of certain sulfonium salts with antimicrobial properties, highlighting its potential in pharmaceutical chemistry (Bakhtiyarova et al., 2017).
Applications in Organic Synthesis and Analysis
Carbonyl Propargylation and Allenylation : In organic synthesis, 3-Bromo-2-oxopropanoyl chloride related compounds are used for carbonyl propargylation and allenylation, demonstrating versatility in synthetic chemistry applications (Masuyama et al., 1998).
Palladium-Catalyzed C-N Couplings : This chemical is significant in facilitating palladium-catalyzed C-N coupling reactions, an essential process in the synthesis of complex organic molecules (Reddy et al., 2008).
Conversion of Esters to Allyl Halides : 3-Bromo-2-oxopropanoyl chloride is also crucial in the conversion of carboxylic esters to allyl halides, underlining its role in diverse chemical synthesis processes (Kulinkovich et al., 2005).
Analytical and Environmental Chemistry
- Titrimetric Determination in Analytical Chemistry : Its utility extends to analytical chemistry, where it's used in titrimetric methods for determining various organic compounds (Verma et al., 1978).
Eigenschaften
IUPAC Name |
3-bromo-2-oxopropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrClO2/c4-1-2(6)3(5)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNDXFOJQBVTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-oxopropanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






